

Application Notes and Protocols for BMS-561392 in Mouse Models

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Compound of Interest

Compound Name: BMS-561392 formate

Cat. No.: B12385739

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Introduction

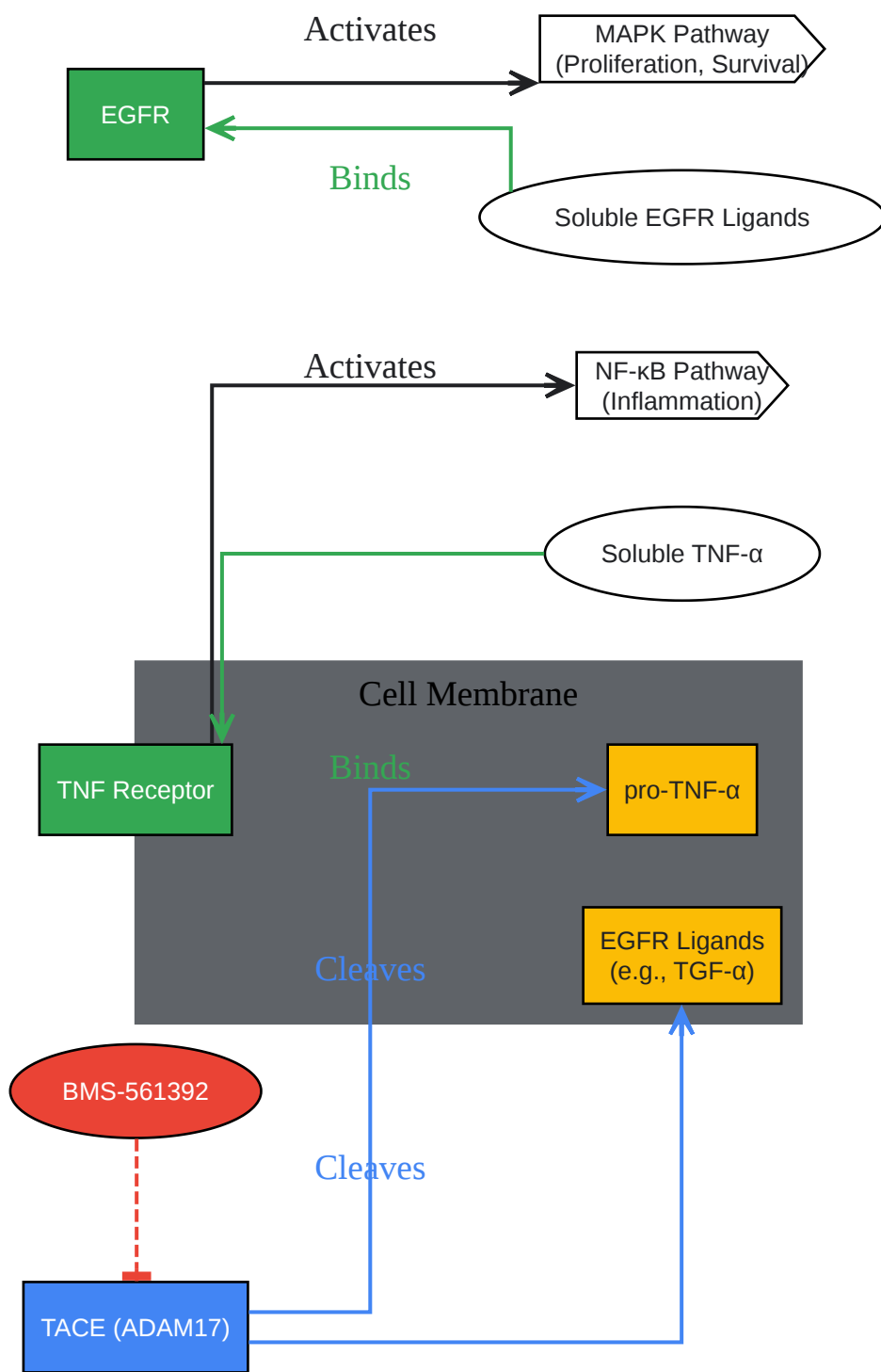
BMS-561392, also known as DPC 333, is a potent and highly selective inhibitor of the Tumor Necrosis Factor- α Converting Enzyme (TACE), also identified as A Disintegrin and Metalloproteinase 17 (ADAM17).^{[1][2]} TACE is a key sheddase responsible for the cleavage and release of a wide array of cell surface proteins, including the pro-inflammatory cytokine TNF- α and ligands for the Epidermal Growth Factor Receptor (EGFR).^{[3][4][5]} By inhibiting TACE, BMS-561392 effectively blocks the release of soluble TNF- α , a critical mediator of inflammation, making it a valuable tool for investigating inflammatory and autoimmune diseases in preclinical mouse models. This document provides detailed application notes and protocols for the use of BMS-561392 in mouse models, summarizing key quantitative data and experimental methodologies.

Mechanism of Action and Signaling Pathway

BMS-561392 exerts its biological effects by directly inhibiting the enzymatic activity of TACE (ADAM17). TACE is a transmembrane metalloproteinase that cleaves the extracellular domains of numerous membrane-bound proteins. One of its most well-characterized substrates is pro-

TNF- α . Inhibition of TACE by BMS-561392 prevents the proteolytic processing of membrane-anchored pro-TNF- α into its soluble, active form. This reduction in soluble TNF- α levels mitigates downstream inflammatory signaling cascades.

Beyond TNF- α , TACE has a broad range of substrates, including ligands for the Epidermal Growth Factor Receptor (EGFR) such as Amphiregulin and Transforming Growth Factor- α (TGF- α), as well as other cytokines and their receptors.[3][5] By inhibiting the shedding of these molecules, BMS-561392 can modulate various signaling pathways, including the MAPK and NF- κ B pathways, which are downstream of TNF- α and EGFR activation.[6]



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TACE (ADAM17) Signaling Pathway and Inhibition by BMS-561392.

Data Presentation: BMS-561392 Dosage in Mouse Models

The following tables summarize quantitative data on the administration of BMS-561392 in various mouse models based on available literature.

Table 1: Intraperitoneal (i.p.) Administration

Mouse Model	Dosage	Frequency	Duration	Vehicle	Reference
Charcot-Marie-Tooth Neuropathy (P15 WT and S63del mice)	Not Specified	Daily	10 days	Not Specified	[4]
General Inflammatory Models	37 - 740 mg/kg	Single Dose	24 hours	Not Specified	[7]

Table 2: Intracerebroventricular (i.c.v.) Infusion via Osmotic Pump

Mouse Model	Concentration in Pump	Delivery Rate	Duration	Vehicle	Reference
Alzheimer's Disease (Tg2576 mice)	Not Specified	Not Specified	14 days	Not Specified	[8]

Note: Specific concentrations and vehicles for osmotic pump studies with BMS-561392 are not readily available in the public domain and may require access to specific company reports or further literature deep dives.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of BMS-561392

This protocol provides a general guideline for the intraperitoneal administration of BMS-561392 in mice for studies on systemic inflammation.

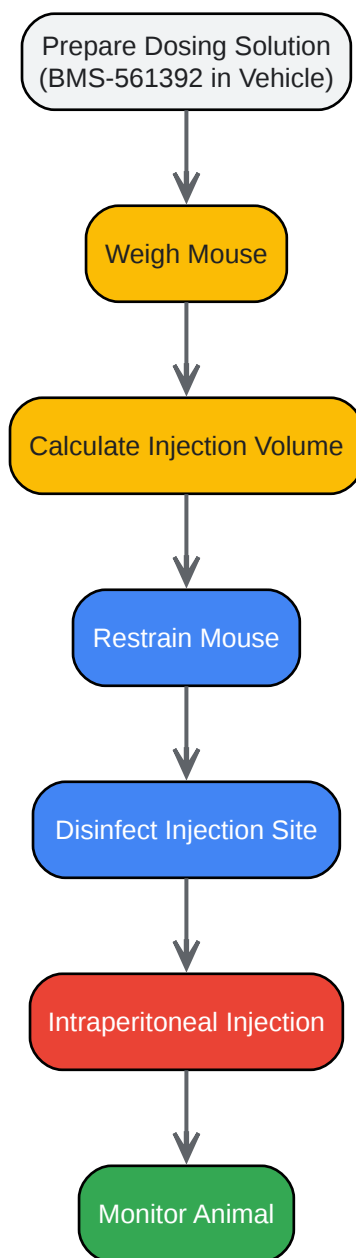
Materials:

- BMS-561392
- Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80, depending on the compound's solubility)
- Sterile syringes (1 mL) and needles (25-27 gauge)
- 70% Ethanol
- Animal scale

Procedure:

- Preparation of Dosing Solution:
 - Accurately weigh the required amount of BMS-561392.
 - Prepare the vehicle solution. If using a combination of solvents, ensure they are thoroughly mixed.
 - Dissolve BMS-561392 in the vehicle to achieve the desired final concentration. Gentle warming or vortexing may be required to aid dissolution. Ensure the final solution is clear and free of particulates.
 - Filter-sterilize the dosing solution using a 0.22 μm syringe filter.
- Animal Handling and Dosing:
 - Weigh each mouse to determine the precise injection volume.
 - Restrain the mouse securely.

- Disinfect the injection site on the lower right quadrant of the abdomen with 70% ethanol.
- Insert the needle at a 15-20 degree angle into the peritoneal cavity.
- Gently aspirate to ensure the needle has not entered a blood vessel or organ.
- Slowly inject the calculated volume of the BMS-561392 solution.
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any adverse reactions.



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Workflow for Intraperitoneal Injection of BMS-561392.

Protocol 2: Intracerebroventricular (i.c.v.) Infusion of BMS-561392 via Osmotic Pump

This protocol outlines the surgical procedure for implanting an osmotic pump for continuous intracerebroventricular delivery of BMS-561392, particularly relevant for neuroscience studies as the compound has poor blood-brain barrier permeability.[8]

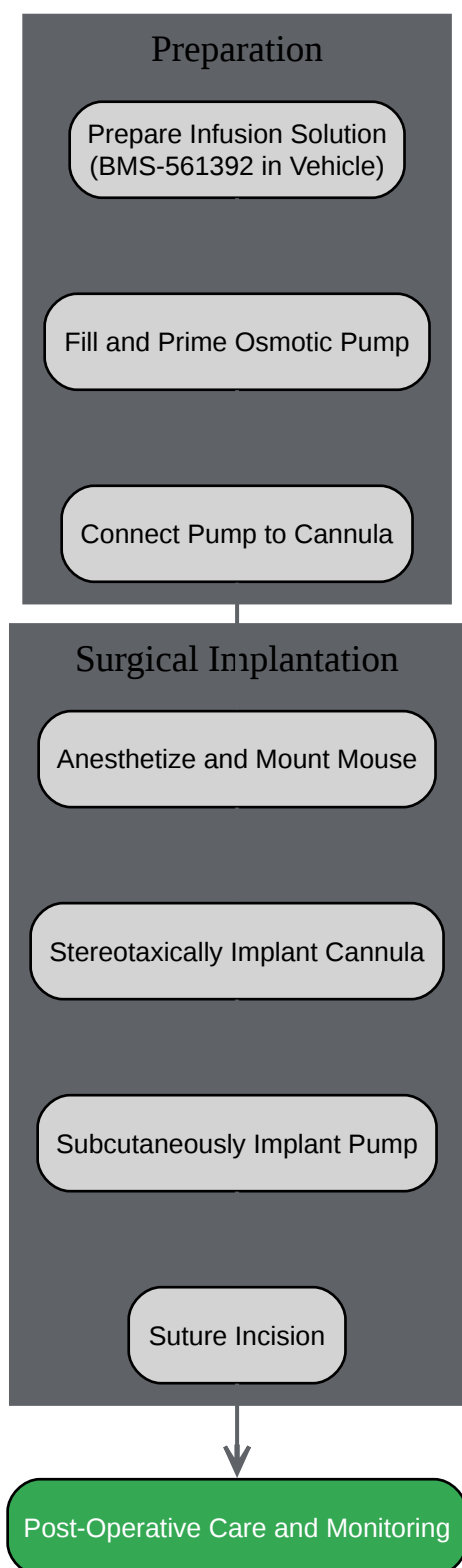
Materials:

- BMS-561392
- Vehicle (e.g., artificial cerebrospinal fluid (aCSF))
- Osmotic minipumps (e.g., Alzet)
- Brain infusion kit (cannula and tubing)
- Stereotaxic apparatus
- Anesthetic (e.g., isoflurane)
- Surgical tools (scalpel, forceps, drill, etc.)
- Dental cement
- Sutures or wound clips

Procedure:

- Pump and Cannula Preparation:
 - Prepare the BMS-561392 solution in the chosen vehicle at the desired concentration.
 - Fill the osmotic pump with the solution according to the manufacturer's instructions.
 - Prime the pump by incubating it in sterile saline at 37°C for the recommended duration to ensure immediate pumping upon implantation.
 - Connect the filled pump to the brain infusion cannula via the tubing, ensuring no air bubbles are present in the line.
- Surgical Implantation:
 - Anesthetize the mouse and mount it in the stereotaxic apparatus.
 - Make a midline incision on the scalp to expose the skull.

- Using stereotaxic coordinates, mark the desired location for cannula implantation (e.g., into a lateral ventricle).
- Drill a small burr hole through the skull at the marked location.
- Slowly lower the cannula to the target depth.
- Secure the cannula to the skull using dental cement.
- Create a subcutaneous pocket on the back of the mouse.
- Place the osmotic pump into the subcutaneous pocket.
- Suture the scalp incision.
- Post-Operative Care:
 - Provide post-operative analgesia as required.
 - Monitor the mouse for recovery from surgery and any signs of distress.
 - The pump will deliver the BMS-561392 solution continuously for its specified duration.



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Workflow for Osmotic Pump Implantation for ICV Infusion.

Conclusion

BMS-561392 is a valuable research tool for investigating the roles of TACE/ADAM17 in various pathological processes in mouse models. The choice of administration route and dosage regimen will depend on the specific research question and the target tissue. For systemic effects, intraperitoneal injection is a common method, while for central nervous system targets, direct infusion via an osmotic pump is necessary due to the compound's limited ability to cross the blood-brain barrier. The provided protocols and data serve as a starting point for designing in vivo studies with BMS-561392. Researchers should always consult relevant literature for model-specific dosages and optimize protocols for their experimental conditions.

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